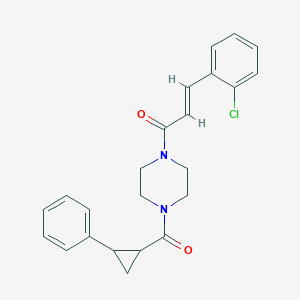
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23ClN2O2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic effects, and relevant case studies.
The molecular formula of the compound is C15H16ClN, with a molecular weight of approximately 242.7 g/mol. The compound features a chlorophenyl moiety and a piperazine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN |
| Molecular Weight | 242.7 g/mol |
| InChI Key | IGSYOTSSTZUGIA-ZHACJKMWSA-N |
Interaction with Serotonin Receptors
Research indicates that this compound shows significant affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant activity. The binding affinity of similar compounds has been documented, suggesting that structural modifications can enhance receptor selectivity and potency.
- 5-HT_1A Receptor Affinity : Compounds structurally related to this compound have demonstrated high affinity for the 5-HT_1A receptor, with reported Ki values as low as 16 nM for analogs . This suggests potential antidepressant properties.
- Antidepressant-Like Effects : In animal models, compounds exhibiting similar structures have shown positive results in the forced swim test (FST), a common assay for evaluating antidepressant activity. These findings support the hypothesis that this compound may possess similar effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the biological activity of this compound.
Case Study 1: Antidepressant Activity
A study on trazodone analogs indicated that structural modifications could shift receptor affinity from 5-HT_2A to 5-HT_1A, enhancing their antidepressant effects. The dual action at these receptors may improve therapeutic outcomes in treating depression .
Case Study 2: Safety Profile Assessment
In silico studies assessing the safety profile of similar compounds revealed no significant toxic effects or reproductive toxicity, although some compounds were identified as skin-sensitizing agents. This suggests that this compound may also exhibit a favorable safety profile .
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-21-9-5-4-8-18(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-19(20)17-6-2-1-3-7-17/h1-11,19-20H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXVWBLGWTUNC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














